molecular formula C39H69ClO4 B13443919 rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol

rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol

Cat. No.: B13443919
M. Wt: 637.4 g/mol
InChI Key: FQTJLFSCVMFYLT-VCAYUJMESA-N
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Description

rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol is a lipid molecule that consists of linoleic acid and oleic acid chains bound to a 3-chloropropane backbone. This compound is notable for its unique structure, which includes a chlorine atom that can act as a good leaving group, making it reactive in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol typically involves the esterification of linoleic acid and oleic acid with 3-chloropropane-1,2-diol. The reaction is usually carried out under acidic or basic conditions to facilitate the ester bond formation. Common reagents include sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases and other enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol is unique due to its specific combination of linoleic and oleic acids, which imparts distinct physical and chemical properties. The presence of the chlorine atom also makes it highly reactive in substitution reactions, providing versatility in synthetic applications .

Properties

Molecular Formula

C39H69ClO4

Molecular Weight

637.4 g/mol

IUPAC Name

[(2S)-1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-/t37-/m1/s1

InChI Key

FQTJLFSCVMFYLT-VCAYUJMESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl

Origin of Product

United States

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